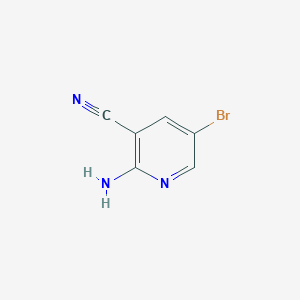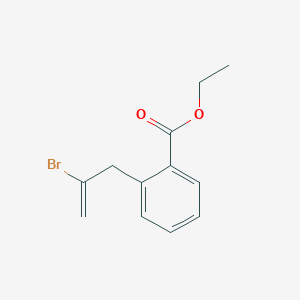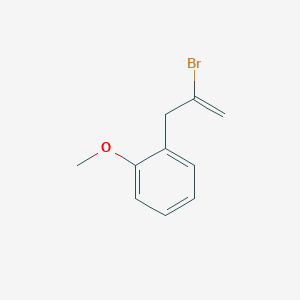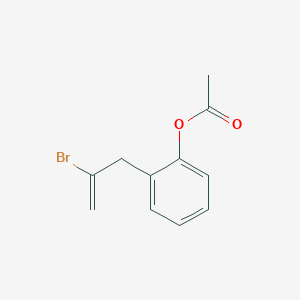
2-氨基-5-溴烟腈
概述
描述
2-Amino-5-bromonicotinonitrile is a chemical compound that is part of the broader class of nicotinonitriles. Nicotinonitriles are compounds that contain a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a nitrile group, which is a carbon-nitrogen triple bond. The specific structure of 2-amino-5-bromonicotinonitrile includes an amino group at the second position and a bromine atom at the fifth position of the pyridine ring.
Synthesis Analysis
The synthesis of 2-amino nicotinonitrile derivatives, which would include 2-amino-5-bromonicotinonitrile, can be achieved through a multi-component reaction. This process involves the condensation of carbonyl compounds, amines, and trimethylsilyl cyanide, catalyzed by (bromodimethyl)sulfonium bromide at room temperature, as described in one of the studies . Another study reports the synthesis of nicotinonitrile derivatives using a multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate, catalyzed by tetrabutyl ammonium bromide in an aqueous medium .
Molecular Structure Analysis
The molecular structure of related nicotinonitrile compounds has been analyzed using X-ray diffraction techniques. For instance, the structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was determined to crystallize in the monoclinic space group with specific unit-cell parameters. The crystal packing is stabilized by intermolecular hydrogen interactions . Although this compound is not 2-amino-5-bromonicotinonitrile, the methods used for structural analysis are relevant for understanding the molecular structure of nicotinonitrile derivatives.
Chemical Reactions Analysis
The reactivity of nicotinonitrile derivatives can be inferred from the reactions of similar compounds. For example, 2-amino-1,1,3-tricyano-3-bromopropene, a related compound, reacts with sodium hydrogen sulfide and thioglycollic acid to afford thiophene and thiopyran derivatives, respectively. This indicates that brominated nicotinonitrile derivatives can participate in reactions with various nucleophiles to form heterocyclic compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-amino-5-bromonicotinonitrile are not detailed in the provided papers, the general properties of nicotinonitriles can be deduced. These compounds are typically solid at room temperature and may exhibit good solubility in common organic solvents. The presence of the amino and nitrile groups suggests that they may have polar characteristics, which could affect their solubility and reactivity. The bromine atom in the molecule may also make it amenable to further chemical transformations, such as nucleophilic substitution reactions.
科学研究应用
多组分合成
2-氨基烟腈衍生物,包括2-氨基-5-溴烟腈,已通过多组分反应合成。Kurumurthy 等人(2015 年)的一项研究概述了一种有效的单罐策略,使用四丁基溴化铵作为水性介质中的催化剂。这种方法以其简单性和生产这些衍生物的高效性而著称 (Kurumurthy,2015)。
支气管扩张特性
Soliman 等人(2017 年)探讨了烟腈化合物的支气管扩张特性,包括 2-氨基-5-溴烟腈衍生物。他们展示了一种简便的合成途径,并强调了一些合成类似物的显着支气管扩张特性,强调了这些化合物潜在的医学应用 (Soliman,2017)。
抑制潜力和生物学评价
2021 年,Challa 等人探索了 2-氨基烟腈框架,以识别 SIRT1(人体生理学中的重要酶)的潜在抑制剂。他们合成了一系列 2-氨基-4,6-二取代烟腈衍生物,证明了一些化合物在体外具有显着的抑制潜力。这项研究突出了这些化合物在药理学研究中的相关性 (Challa,2021)。
抗叶酸类药物 Piritrexim 的合成
在 Chan 和 Rosowsky(2005 年)的一项研究中,2-氨基-3-氰基-4-甲基-5-溴吡啶(一种与 2-氨基-5-溴烟腈相关的化合物)被用于合成亲脂性抗叶酸类药物 Piritrexim。这突出了该化合物在合成治疗上有意义的分子中的用途 (Chan,2005)。
转基因植物中的解毒
Stalker 等人(1988 年)探讨了使用一种特定的腈水解酶,该酶将溴草灵(一种与 2-氨基-5-溴烟腈密切相关的化合物)转化为无毒代谢物。这项研究因其在开发抗除草剂转基因植物中的意义而具有重要意义,展示了此类化合物的更广泛的农业应用 (Stalker,1988)。
对除草剂溴草灵有特异性的腈水解酶
Stalker 等人(1988 年)还研究了一种对溴草灵有特异性的腈水解酶,提供了对腈(包括 2-氨基-5-溴烟腈等化合物)酶促转化为其各自酸的见解。这项研究强调了腈水解酶的生化和环境意义 (Stalker,1988)。
噻丙吡啶硫酮的新型合成
Eldin(2003 年)报道了使用 2-氨基-1,1,3-三氰基-3-溴丙烯对噻丙吡啶硫酮和烟腈衍生物进行新型合成。这项研究为杂环化学领域做出了贡献,展示了烟腈衍生物在合成各种具有生物活性的化合物中的多功能性 (Eldin,2003)。
安全和危害
This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The safety information pictograms associated with this compound are GHS05 and GHS06 . The hazard statements are H301 - H315 - H318 - H335 . The precautionary statements are P261 - P280 - P301 + P310 - P305 + P351 + P338 .
属性
IUPAC Name |
2-amino-5-bromopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKZMLZIIIGCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640090 | |
| Record name | 2-Amino-5-bromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
709652-82-4 | |
| Record name | 2-Amino-5-bromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-bromopyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)